molecular formula C24H30O5 B586375 (9beta,11beta)-Epoxy Fluorometholone Acetate CAS No. 83873-17-0

(9beta,11beta)-Epoxy Fluorometholone Acetate

Cat. No.: B586375
CAS No.: 83873-17-0
M. Wt: 398.499
InChI Key: FNGSLGMFTHFCNV-YKXVNNMCSA-N
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Description

(9beta,11beta)-Epoxy Fluorometholone Acetate is a synthetic steroidal compound. It is known for its complex structure, which includes multiple functional groups and rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

In chemistry, (9beta,11beta)-Epoxy Fluorometholone Acetate is used as a model compound to study steroid synthesis and reactivity. It helps in understanding the behavior of complex steroidal structures under different chemical conditions.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to investigate its interactions with various enzymes and receptors, providing insights into its biological activity.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, immunosuppressive, and hormonal effects, making it a candidate for treating various conditions.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for synthesizing other steroidal drugs. Its complex structure makes it valuable for developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9beta,11beta)-Epoxy Fluorometholone Acetate typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The process often starts with a basic steroid structure, which is then modified through a series of chemical reactions such as oxidation, reduction, and esterification. The reaction conditions vary depending on the specific steps but generally require controlled temperatures, specific catalysts, and solvents to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(9beta,11beta)-Epoxy Fluorometholone Acetate undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Esterification: Formation of ester bonds by reacting with acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while esterification can produce various ester forms of the compound.

Mechanism of Action

The mechanism of action of (9beta,11beta)-Epoxy Fluorometholone Acetate involves its interaction with specific molecular targets, such as steroid receptors. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.

    Dexamethasone: Another synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid used in various medical treatments.

Uniqueness

(9beta,11beta)-Epoxy Fluorometholone Acetate is unique due to its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its unique functional groups and ring structure make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

[(1S,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSLGMFTHFCNV-YKXVNNMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747704
Record name (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83873-17-0
Record name (9beta,11beta)-Epoxyfluorometholone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083873170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9.BETA.,11.BETA.)-EPOXYFLUOROMETHOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RK4LC5J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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